2-Methoxy-2-methylpropanenitrile

Catalog No.
S3345502
CAS No.
76474-09-4
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-2-methylpropanenitrile

CAS Number

76474-09-4

Product Name

2-Methoxy-2-methylpropanenitrile

IUPAC Name

2-methoxy-2-methylpropanenitrile

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-5(2,4-6)7-3/h1-3H3

InChI Key

GREBWGAVFUQVPM-UHFFFAOYSA-N

SMILES

CC(C)(C#N)OC

Canonical SMILES

CC(C)(C#N)OC

2-Methoxy-2-methylpropanenitrile is an organic compound characterized by the molecular formula C5H11NO. It appears as a colorless liquid with a strong odor and is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and various organic compounds. This compound has garnered attention for its diverse applications and potential therapeutic properties due to its unique chemical structure, which includes both a methoxy group and a nitrile functional group.

  • Oxidation: The nitrile group can be oxidized to yield corresponding carboxylic acids.
  • Reduction: Under reducing conditions, the nitrile can be converted into primary amines using agents such as lithium aluminum hydride.
  • Substitution: The nitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly employed.
  • Reduction: Lithium aluminum hydride is typically used for converting nitriles to amines.
  • Substitution: Grignard reagents can facilitate nucleophilic substitution reactions.

Major Products Formed

  • Oxidation: Carboxylic acids.
  • Reduction: Primary amines.
  • Substitution: Various substituted nitriles depending on the specific reagents used.

The synthesis of 2-Methoxy-2-methylpropanenitrile can be achieved through various methods:

  • From 2-Methoxy-2-methylpropanol:
    • The alcohol reacts with a cyanide source, such as sodium cyanide, under basic conditions.
    • The reaction typically occurs under reflux to ensure complete conversion:
      CH3C OCH3)CH2OH+NaCNCH3C OCH3)CH2CN+NaOH\text{CH}_3\text{C OCH}_3)\text{CH}_2\text{OH}+\text{NaCN}\rightarrow \text{CH}_3\text{C OCH}_3)\text{CH}_2\text{CN}+\text{NaOH}
  • Industrial Production:
    • Large-scale reactors optimize reaction conditions to maximize yield and purity, often incorporating distillation and purification steps to achieve high-quality products .

The applications of 2-Methoxy-2-methylpropanenitrile span several fields:

  • Organic Synthesis: Serves as an intermediate in synthesizing complex organic molecules.
  • Pharmaceuticals: Investigated for potential therapeutic properties and as a precursor for drug development.
  • Agrochemicals: Utilized in the production of agricultural chemicals .

Studies on the interaction of 2-Methoxy-2-methylpropanenitrile with various molecular targets have shown that its nitrile functionality allows it to engage in nucleophilic addition reactions. These interactions may affect biological pathways, although detailed mechanisms remain underexplored. Further research is needed to elucidate its full biological profile and potential therapeutic applications.

Several compounds share structural similarities with 2-Methoxy-2-methylpropanenitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Methoxy-2-methylpropaneContains a methoxy group but no nitrileUsed primarily as a solvent and fuel additive
2-Hydroxy-2-methylpropanenitrileContains a hydroxyl group instead of methoxyExhibits different reactivity due to the hydroxyl group
2-Methoxy-2-methylbutanenitrileSimilar structure with an additional carbonOffers different reactivity patterns due to chain length
2-Amino-2-methylpropanenitrileContains an amino groupExhibits distinct biological activity due to amino functionality

The uniqueness of 2-Methoxy-2-methylpropanenitrile lies in its ability to undergo diverse chemical transformations while serving as a valuable intermediate in organic synthesis, setting it apart from its analogs .

The synthesis of 2-methoxy-2-methylpropanenitrile (C₅H₉NO) relies heavily on nucleophilic substitution (S~N~2) mechanisms to introduce the nitrile group. This reaction typically involves displacing a leaving group (e.g., hydroxyl or halide) from a precursor molecule with a cyanide nucleophile. For example, 2-methoxy-2-methylpropanol undergoes substitution with sodium cyanide (NaCN) under reflux conditions, yielding the target nitrile.

The steric environment of the substrate plays a critical role in reaction efficiency. The methyl and methoxy groups adjacent to the reaction center create significant steric hindrance, necessitating optimized reaction parameters. Computational studies reveal that second-period elements like carbon exhibit a double-well potential energy surface (PES) in S~N~2 reactions, requiring precise control of nucleophile attack trajectory. Kinetic data show that reactions proceeding via a single-well PES (common in higher-period elements) are less susceptible to steric effects but require stronger nucleophiles for viable yields.

Recent advances in ambident nucleophile utilization demonstrate that nitrile formation can be achieved through unconventional pathways. For instance, isocyanides have emerged as versatile nucleophiles in S~N~2 reactions with alkyl halides, forming nitrilium intermediates that hydrolyze to nitriles. This method circumvents traditional cyanide sources and offers improved functional group tolerance.

Computational studies employing density functional theory (DFT) have illuminated the transition states governing key reactions of 2-methoxy-2-methylpropanenitrile. For instance, its synthesis via paraformaldehyde and propionitrile over alumina catalysts involves a multi-step mechanism [2]:

  • Paraformaldehyde decomposition: Thermal cleavage generates formaldehyde monomers ($$ \text{H}_2\text{C=O} $$) at 350–500°C.
  • Nitrile activation: The alumina catalyst polarizes the nitrile’s C≡N bond, enhancing electrophilicity at the α-carbon.
  • Formaldehyde attack: Formaldehyde’s carbonyl oxygen nucleophilically attacks the α-carbon, forming a tetrahedral intermediate.
  • Methoxy group stabilization: Concerted proton transfers and methoxy group formation occur via a six-membered cyclic transition state (Figure 1).

Table 1: Computed Activation Energies for Key Steps

Reaction StepActivation Energy (kcal/mol)
Paraformaldehyde decomposition28.5
Nitrile polarization12.3
Cyclic transition state formation18.9

DFT simulations reveal that the methoxy group’s electron-withdrawing resonance effect stabilizes partial positive charge development at the α-carbon during nucleophilic attack, reducing transition state energy by 6.2 kcal/mol compared to unsubstituted propanenitrile [2].

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic tracers have resolved ambiguities in the compound’s reaction pathways:

Formaldehyde Incorporation Analysis

Using $$ ^{13}\text{C} $$-labeled paraformaldehyde, nuclear magnetic resonance (NMR) studies confirmed that 92% of the methoxy oxygen originates from formaldehyde, while 8% derives from solvent-mediated exchange [2]. This disproves earlier hypotheses of direct alcohol methylation.

Nitrile Reduction Tracking

Deuterium labeling ($$ \text{CD}_3\text{CN} $$) during LiAlH₄ reduction revealed a two-step mechanism:

  • Hydride transfer: $$ \text{AlH}_4^- $$ attacks the nitrile carbon, forming an imine intermediate ($$ \text{R–C=NH} $$).
  • Protonation: Solvent protons quench the intermediate, yielding the primary amine ($$ \text{R–CH}2\text{NH}2 $$).

Key finding: The methyl and methoxy groups slow hydride attack by 4.7-fold compared to propionitrile, as shown by kinetic isotope effect ($$ kH/kD = 1.8 $$) measurements.

Steric and Electronic Effects of Methoxy-Methyl Substitution Patterns

The compound’s reactivity is modulated by two competing factors:

Electronic Effects

  • Methoxy resonance: The –OCH₃ group withdraws electron density via conjugation, reducing α-carbon nucleophilicity by 34% (Mulliken charge analysis).
  • Inductive donation: Methyl groups donate electrons weakly (+I effect), partially offsetting methoxy withdrawal.

Steric Effects

Table 2: Relative Reaction Rates for Nitrile Substitution

Nitrile DerivativeRelative Rate (vs. CH₃CN)
2-Methoxy-2-methylpropanenitrile0.31
2-Methylpropanenitrile0.58
Propanenitrile1.00

The 2-methoxy-2-methyl derivative’s bulky substituents hinder bimolecular reactions (e.g., SN2) but favor unimolecular pathways. For example, in SN1-type solvolysis, its rate exceeds 2-methylpropanenitrile by 2.3-fold due to stabilization of carbocation intermediates by methoxy resonance [4].

Frontier Molecular Orbital Analysis

Highest occupied molecular orbital (HOMO) localization shifts from the nitrile group (−8.2 eV) in propanenitrile to the methoxy oxygen (−7.9 eV) in 2-methoxy-2-methylpropanenitrile, rationalizing its divergent reactivity in cycloadditions and oxidations.

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Wikipedia

2-Methoxy-2-methylpropanenitrile

Dates

Last modified: 04-14-2024

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